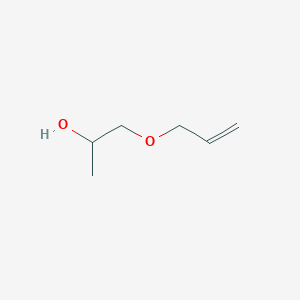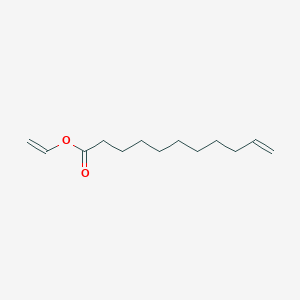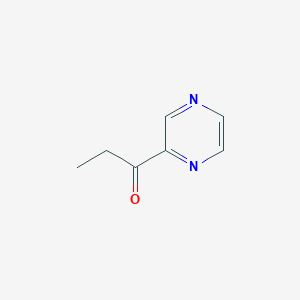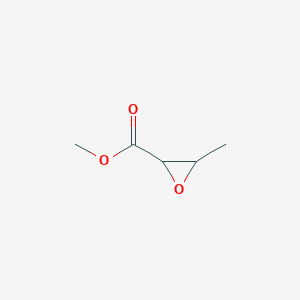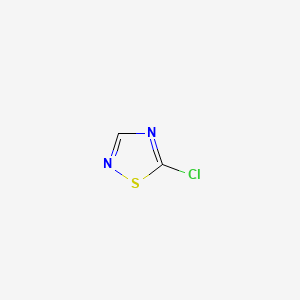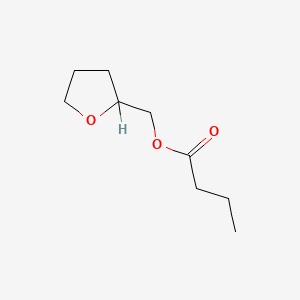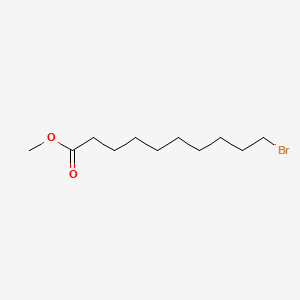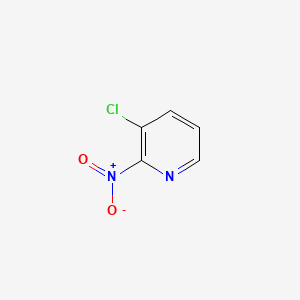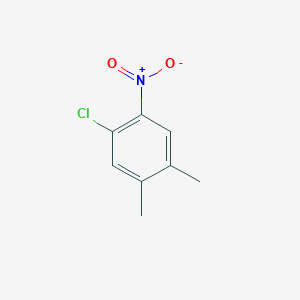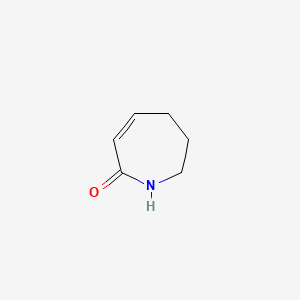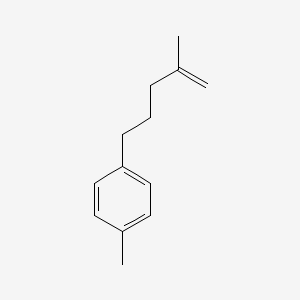
2-Methyl-5-(4-methylphenyl)-1-pentene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(4-methylphenyl)-1-pentene is an organic compound with a unique structure that includes a pentene chain substituted with methyl and methylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-methylphenyl)-1-pentene can be achieved through several methods. One common approach involves the alkylation of 4-methylphenylacetylene with 2-methyl-1-pentene under catalytic conditions. This reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, often using a solvent like toluene, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and reagents are often recycled to minimize waste and reduce costs.
化学反应分析
Types of Reactions
2-Methyl-5-(4-methylphenyl)-1-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using a palladium or platinum catalyst is a typical method for reducing the double bond.
Substitution: Friedel-Crafts alkylation or acylation reactions can introduce new groups to the aromatic ring using reagents like alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products include 2-Methyl-5-(4-methylphenyl)-1-pentanol, 2-Methyl-5-(4-methylphenyl)-1-pentanone, and corresponding carboxylic acids.
Reduction: The major product is 2-Methyl-5-(4-methylphenyl)pentane.
Substitution: Various substituted derivatives of the aromatic ring, depending on the reagents used.
科学研究应用
2-Methyl-5-(4-methylphenyl)-1-pentene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound can be used in studies involving cell signaling and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Methyl-5-(4-methylphenyl)-1-pentene involves its interaction with various molecular targets. The double bond in the pentene chain and the aromatic ring provide sites for chemical reactions. The compound can participate in electrophilic and nucleophilic reactions, affecting biological pathways and chemical processes.
相似化合物的比较
Similar Compounds
- 2-Methyl-5-phenyl-1-pentene
- 2-Methyl-5-(4-chlorophenyl)-1-pentene
- 2-Methyl-5-(4-methoxyphenyl)-1-pentene
Uniqueness
2-Methyl-5-(4-methylphenyl)-1-pentene is unique due to the presence of both a methyl group and a methylphenyl group, which influence its reactivity and properties. The specific arrangement of these groups can lead to distinct chemical behavior compared to similar compounds.
属性
IUPAC Name |
1-methyl-4-(4-methylpent-4-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-11(2)5-4-6-13-9-7-12(3)8-10-13/h7-10H,1,4-6H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKCKIWOJXTRFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341874 |
Source


|
| Record name | 1-Methyl-4-(4-methyl-4-pentenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74672-08-5 |
Source


|
| Record name | 1-Methyl-4-(4-methyl-4-pentenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
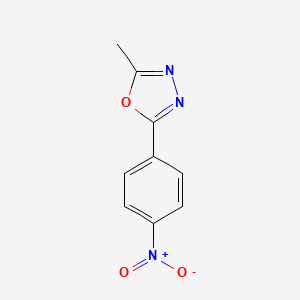
![3-Methyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1348753.png)
